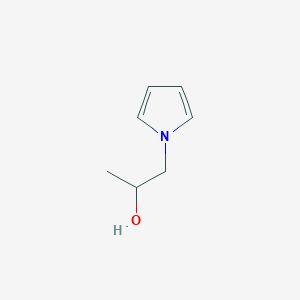
1-(1-Pyrrolyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Pyrrolyl)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1-(1-Pyrrolyl)propan-2-ol has been investigated for several applications:
Medicinal Chemistry
This compound exhibits properties that make it a candidate for drug development, particularly in treating neurological disorders and cancer. Its ability to interact with specific receptors and enzymes positions it as a promising therapeutic agent.
Neuropharmacology
Research indicates that this compound may have neuroprotective effects. Studies suggest it can modulate neurotransmitter systems, potentially offering benefits in conditions like depression and anxiety.
Anticancer Research
Preliminary studies have shown that this compound can inhibit cancer cell proliferation. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and survival, making it a candidate for further investigation in oncology.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. The compound's ability to enhance cellular antioxidant defenses suggests its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anticancer Activity
In an experimental model of breast cancer, researchers found that treatment with this compound led to a marked reduction in tumor growth and metastasis. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Propriétés
Numéro CAS |
104815-66-9 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-pyrrol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3 |
Clé InChI |
UJMFUOHZAQFYCK-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1)O |
SMILES canonique |
CC(CN1C=CC=C1)O |
Synonymes |
1H-Pyrrole-1-ethanol,alpha-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















